Cas no 3738-01-0 ( )

structure
Chemical and Physical Properties
Names and Identifiers
-
- (7S)-9α-(1,3-Benzodioxol-5-yl)-6,7,8,9-tetrahydro-7α,8β-dimethylnaphtho[1,2-d]-1,3-dioxole
- Otobain
- Otobain [MI]
- 1TL45YF84D
- CHEBI:7803
- NSC-407222
- 3738-01-0
- Q27107589
- Naphtho(1,2-d)-1,3-dioxole, 9-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-7,8-dimethyl-, (7S,8R,9R)-
- UNII-1TL45YF84D
- NSC-119120
- SCHEMBL2984330
- 9-(1,3-Benzodioxol-5-yl)-7,8-dimethyl-6,7,8,9-tetrahydronaphtho[1,2-d][1,3]dioxole #
- 9-(2H-1,3-Benzodioxol-5-yl)-7,8-dimethyl-6,7,8,9-tetrahydro-2H-naphtho[1,2-d][1,3]dioxole
- NSC119120
- Otobaine
- Naphtho[1,3-dioxole, 9-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-7,8-dimethyl-, [7S-(7.alpha.,8.beta.,9.alpha.)]-
- Naphtho[1,2-d]-1,3-dioxole, 9-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-7,8-dimethyl-, [7S-(7.alpha.,8.beta.,9.alpha.)]-
- NSC407222
- Naphtho[1,2-d]-1,3-dioxole, 6,7,8,9-tetrahydro-7.alpha.,8.beta.-dimethyl-9.alpha.-[3,4-(methylenedioxy)phenyl]-
- Otobit
- DTXSID60958477
- Naphtho[1,3-dioxole, 6,7,8,9-tetrahydro-7.alpha.,8.beta.-dimethyl-9.alpha.-[3,4-(methylenedioxy)phenyl]-
- HTUIKPYRGODLDO-UHFFFAOYSA-N
-
-
- Inchi: InChI=1S/C20H20O4/c1-11-7-13-4-6-16-20(24-10-22-16)19(13)18(12(11)2)14-3-5-15-17(8-14)23-9-21-15/h3-6,8,11-12,18H,7,9-10H2,1-2H3
- InChI Key: HTUIKPYRGODLDO-UHFFFAOYSA-N
- SMILES: CC1CC2=C(C(C1C)C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5
Computed Properties
- Exact Mass: 324.1362
- Monoisotopic Mass: 324.13615911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 469
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 36.9Ų
Experimental Properties
- Density: 1.234
- Melting Point: 137-138°
- Boiling Point: 424.3°C at 760 mmHg
- Flash Point: 133.8°C
- Refractive Index: 1.594
- PSA: 36.92
- Specific Rotation: D -40.5° (c = 3.2 in chloroform)
Related Literature
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
3738-01-0 ( ) Related Products
- 33676-00-5(Hypophyllanthin)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent
